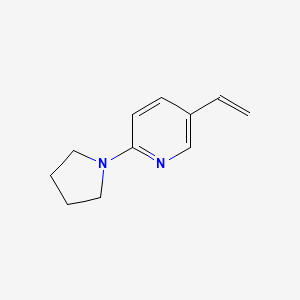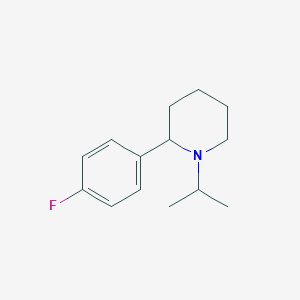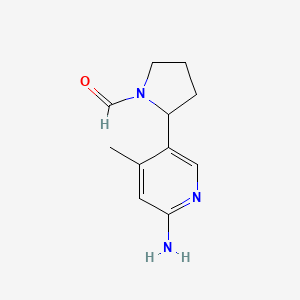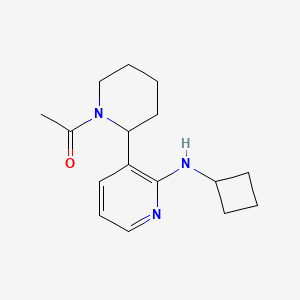
2-(Pyrrolidin-1-yl)-5-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-yl)-5-vinylpyridine is a heterocyclic organic compound that features a pyrrolidine ring attached to a vinyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5-vinylpyridine typically involves the reaction of 2-chloro-5-vinylpyridine with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution of the chlorine atom by the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or H2 with a palladium catalyst.
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
Oxidation: Formation of 2-(Pyrrolidin-1-yl)-5-formylpyridine or 2-(Pyrrolidin-1-yl)-5-carboxypyridine.
Reduction: Formation of 2-(Pyrrolidin-1-yl)-5-ethylpiperidine.
Substitution: Formation of 2-(Pyrrolidin-1-yl)-5-bromopyridine or 2-(Pyrrolidin-1-yl)-5-nitropyridine.
Scientific Research Applications
2-(Pyrrolidin-1-yl)-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo polymerization and functionalization reactions.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target by providing additional hydrogen bonding and hydrophobic interactions. The vinyl group can participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the binding complex.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the vinyl group, making it less reactive in certain chemical reactions.
2-(Pyrrolidin-1-yl)-5-methylpyridine: Contains a methyl group instead of a vinyl group, affecting its electronic properties and reactivity.
2-(Pyrrolidin-1-yl)-3-vinylpyridine: The vinyl group is positioned differently, leading to variations in its chemical behavior and applications.
Uniqueness
2-(Pyrrolidin-1-yl)-5-vinylpyridine is unique due to the presence of both the pyrrolidine and vinyl groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-ethenyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C11H14N2/c1-2-10-5-6-11(12-9-10)13-7-3-4-8-13/h2,5-6,9H,1,3-4,7-8H2 |
InChI Key |
DJDNRNWGYHVGEK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)




![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11805922.png)

![6-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11805940.png)

